molecular formula C16H10ClN3O2 B2947648 (1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 938923-04-7

(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2947648
CAS No.: 938923-04-7
M. Wt: 311.73
InChI Key: WNXSWCMRXAHTRG-UHFFFAOYSA-N
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Description

(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate: is a complex organic compound that features a cyanoindolizin moiety and a chloropyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indolizin core. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, followed by the introduction of the cyano group. The chloropyridine carboxylate moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyanoindolizin-2-yl carboxylate

  • Reduction: Cyanoindolizin-2-yl amine

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.

  • Medicine: Potential therapeutic applications could include the treatment of various diseases, depending on its biological activity.

  • Industry: It may be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological targets and pathways. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate: can be compared to other indole derivatives and pyridine carboxylates. Similar compounds include:

  • Indole-3-carboxylate: A simpler indole derivative with potential biological activity.

  • 2-Chloropyridine-3-carboxylate: A pyridine derivative without the indolizin moiety.

Uniqueness: The presence of both the indolizin and chloropyridine groups in this compound makes it unique and potentially more biologically active compared to simpler derivatives.

Properties

IUPAC Name

(1-cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-15-12(4-3-6-19-15)16(21)22-10-11-9-20-7-2-1-5-14(20)13(11)8-18/h1-7,9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXSWCMRXAHTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)COC(=O)C3=C(N=CC=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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